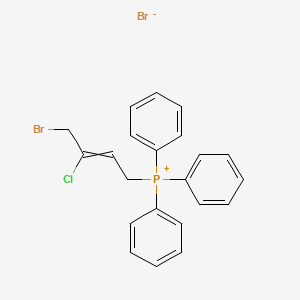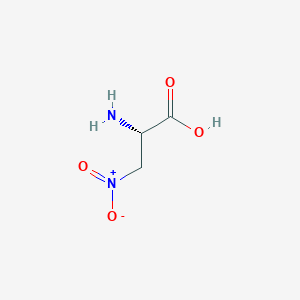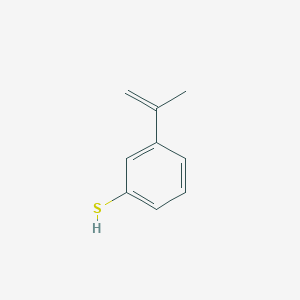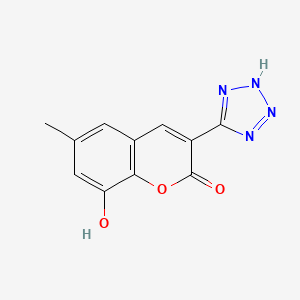
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a triphenylphosphonium group attached to a butenyl chain that is substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halogenated butenyl precursor. One common method involves the use of 4-bromo-3-chlorobut-2-ene as the starting material. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom or the butenyl chain.
Addition Reactions: The double bond in the butenyl chain can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted butenyl triphenylphosphonium compounds, while oxidation reactions can produce phosphine oxides.
科学的研究の応用
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its reactive functional groups. The triphenylphosphonium group can interact with various biological molecules, while the halogenated butenyl chain can undergo chemical transformations that modulate its activity. The specific pathways and molecular targets involved depend on the context of its use and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
(4-Bromobutyl)triphenylphosphonium bromide: Similar in structure but lacks the chlorine atom on the butenyl chain.
(4-Chlorobutyl)triphenylphosphonium bromide: Similar in structure but lacks the bromine atom on the butenyl chain.
(4-Bromo-3-chlorobutyl)triphenylphosphonium bromide: Similar in structure but lacks the double bond in the butenyl chain.
Uniqueness
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to the presence of both bromine and chlorine atoms on the butenyl chain, as well as the double bond
特性
CAS番号 |
79443-80-4 |
|---|---|
分子式 |
C22H20Br2ClP |
分子量 |
510.6 g/mol |
IUPAC名 |
(4-bromo-3-chlorobut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20BrClP.BrH/c23-18-19(24)16-17-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-16H,17-18H2;1H/q+1;/p-1 |
InChIキー |
WUAOQOCTXVYWHW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC=C(CBr)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)


![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)










